

# Application Notes: Detection of Cyclin-Dependent Kinases using the PSTAIR Antibody

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## Compound of Interest

Compound Name: PSTAIR

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## Introduction

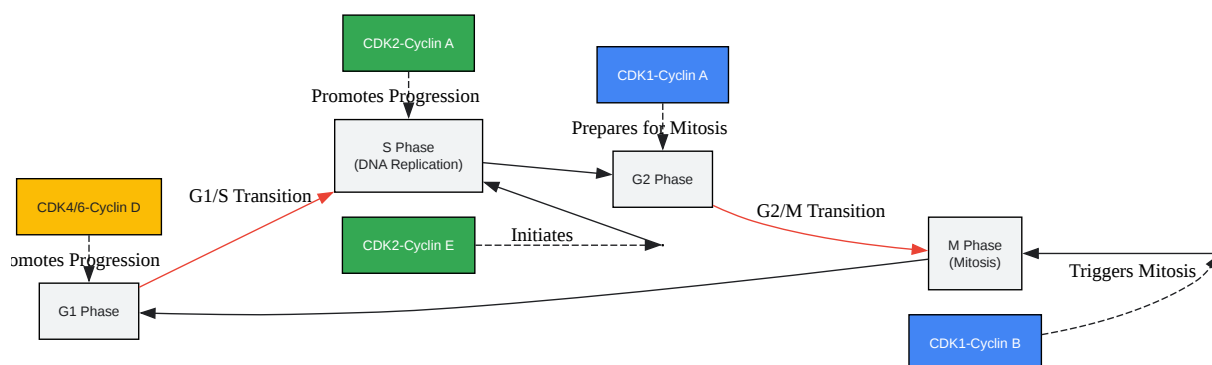
The **PSTAIR** antibody is a valuable tool for the detection of several members of the cyclin-dependent kinase (CDK) family. This antibody recognizes the highly conserved "**PSTAIR**" amino acid sequence (EGV**PSTAIR**EISLLKE) found in the catalytic domain of key cell cycle regulators, including CDK1 (also known as cdc2) and CDK2.[1][2][3] These kinases are pivotal in orchestrating the progression of the cell cycle, and their dysregulation is frequently implicated in proliferative diseases such as cancer.[1][4] The **PSTAIR** antibody allows for the specific detection of these CDKs, which typically migrate at approximately 31-34 kDa in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

This document provides a detailed protocol for the use of the **PSTAIR** antibody in Western blotting applications, including sample preparation, electrophoresis, protein transfer, and immunodetection. Additionally, it includes a summary of quantitative data and a diagram of the relevant signaling pathway to aid in experimental design and data interpretation.

## Signaling Pathway of Key CDKs

Cyclin-dependent kinases are serine/threonine kinases that require association with a cyclin regulatory subunit for their activation.[5] The activity of CDK-cyclin complexes is further regulated by phosphorylation events.[5] CDK1 and CDK2, the primary targets of the **PSTAIR** antibody, play crucial roles at different stages of the cell cycle. CDK2, in complex with cyclin E,

is essential for the transition from the G1 to the S phase, initiating DNA replication.[4][6] Subsequently, CDK2-cyclin A complexes are active during the S and G2 phases.[6] CDK1, complexed with cyclin A and later cyclin B, governs the entry into and progression through mitosis (M phase).[4][6]



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Caption: Simplified diagram of the cell cycle and the roles of key CDKs.

## Quantitative Data Summary

The following table summarizes recommended starting dilutions for various commercially available **PSTAIR** antibodies. It is important to note that the optimal dilution should be determined experimentally by the end-user.

Supplier	Catalog Number	Antibody Type	Recommended Dilution (Western Blot)
Merck Millipore	06-923	Rabbit Polyclonal	1:10,000
Novus Biologicals	NB120-10345	Mouse Monoclonal	1:100 - 1:2,000
Sigma-Aldrich	P7962	Mouse Monoclonal	1:4,000 (indirect blotting)
Abbiotec	250591	Mouse Monoclonal	1:100 - 1:500
Boster Bio	MA1087	Mouse Monoclonal	0.5 - 1 µg/ml

## Experimental Protocol: Western Blotting

This protocol provides a comprehensive procedure for the detection of **PSTAIR**-containing CDKs in cell lysates.

### Sample Preparation (Cell Lysis)

- Culture cells to the desired confluency. For positive controls, cell lines such as COS-7, A431, NIH 3T3, or 293T can be used.[\[7\]](#)
- Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
- For adherent cells, add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. A typical volume is 100-200 µL for a 6 cm dish.[\[1\]](#)
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

- Determine the protein concentration of each sample using a suitable method, such as the BCA protein assay.
- To prepare samples for electrophoresis, mix an equal amount of protein (typically 20-50 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[\[1\]](#)

## SDS-PAGE

- Prepare a 10% or 12% SDS-polyacrylamide gel, which is suitable for resolving proteins in the 30-40 kDa range.[\[1\]](#)[\[8\]](#)
- Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.
- Load the prepared protein samples and a pre-stained protein ladder into the wells of the gel.
- Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

## Protein Transfer

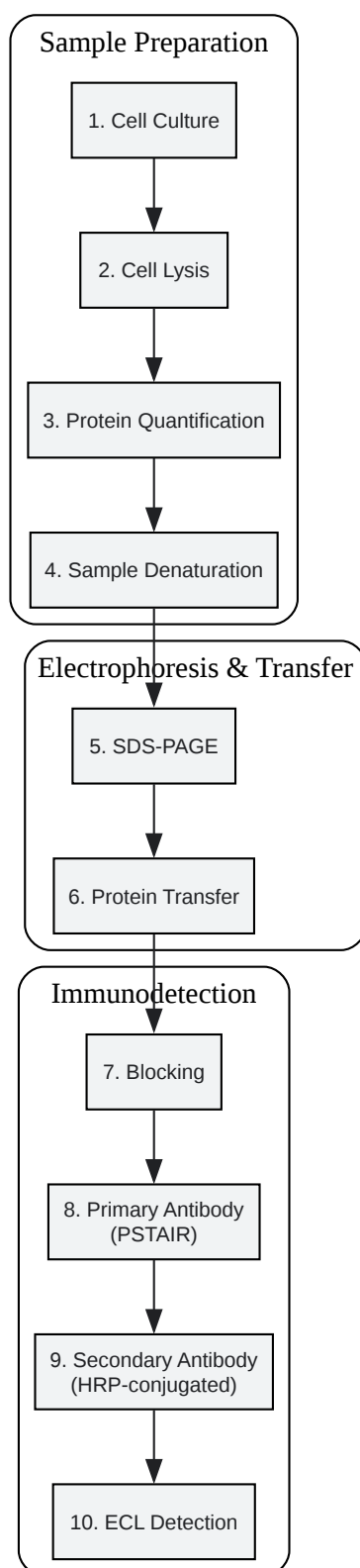
- Following electrophoresis, carefully remove the gel from the cassette.
- Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in 1X transfer buffer for 10-15 minutes. A common transfer buffer is Towbin buffer (25 mM Tris, 192 mM glycine, pH 8.3) with 20% methanol.[\[9\]](#)[\[10\]](#)
- Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). Ensure there are no air bubbles between the gel and the membrane.
- Perform the protein transfer. For a wet transfer, conditions are typically 100V for 1-2 hours at 4°C.[\[10\]](#) For a semi-dry transfer, follow the manufacturer's recommendations.

## Immunodetection

- After transfer, wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).

- Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer. A common blocking buffer is 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[\[2\]](#)[\[11\]](#)
- Incubate the membrane with the **PSTAIR** primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. Refer to the table above for recommended starting dilutions.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
- Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.

## Western Blotting Workflow



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Caption: Overview of the Western blotting experimental workflow.

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- To cite this document: BenchChem. [Application Notes: Detection of Cyclin-Dependent Kinases using the PSTAIR Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151672#protocol-for-western-blotting-with-pstair-antibody]

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